1-(4-Ethyl-3-fluorophenyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea
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Overview
Description
1-(4-Ethyl-3-fluorophenyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a urea moiety linked to a pyrazole ring and a substituted phenyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethyl-3-fluorophenyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution on the Phenyl Ring: The ethyl and fluorine substituents on the phenyl ring can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as ethyl halides and fluorinating agents.
Coupling of Pyrazole and Phenyl Moieties: The pyrazole and phenyl moieties can be coupled through a nucleophilic substitution reaction, where the pyrazole nitrogen attacks an electrophilic carbon on the phenyl ring.
Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the coupled intermediate with an isocyanate or a carbamoyl chloride under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethyl-3-fluorophenyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or fluorinating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or halogen substituents.
Scientific Research Applications
1-(4-Ethyl-3-fluorophenyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory, anticancer, and antimicrobial drugs.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethyl-3-fluorophenyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methyl-3-fluorophenyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea: Similar structure with a methyl group instead of an ethyl group.
1-(4-Ethyl-3-chlorophenyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea: Similar structure with a chlorine atom instead of a fluorine atom.
Uniqueness
1-(4-Ethyl-3-fluorophenyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea is unique due to the specific combination of substituents on the phenyl ring and the presence of the oxolan-2-ylmethyl group on the pyrazole ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-ethyl-3-fluorophenyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2/c1-2-12-5-6-13(8-16(12)18)20-17(23)21-14-9-19-22(10-14)11-15-4-3-7-24-15/h5-6,8-10,15H,2-4,7,11H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRZPYRSQBEDNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)NC(=O)NC2=CN(N=C2)CC3CCCO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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